2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with an amide to form 4-oxo-3,4-dihydroquinazolines, followed by further functionalization to introduce the desired substituents . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Addition: It can also undergo addition reactions with electrophiles or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile has various applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be employed in studies investigating cellular processes and molecular interactions.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. This can result in various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to 2-((4-((3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetonitrile include other quinazoline derivatives, such as:
- 2-(2-(Dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide
- N-(2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide
These compounds share a quinazoline core but differ in their substituents, which can lead to variations in their pharmacological activities and applications. The unique combination of substituents in this compound may confer specific advantages, such as enhanced potency or selectivity for certain biological targets .
Properties
IUPAC Name |
2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-25-17-8-7-14(13-18(17)26-2)9-11-22-19-15-5-3-4-6-16(15)23-20(24-19)27-12-10-21/h3-8,13H,9,11-12H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUWMQFRQHJSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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